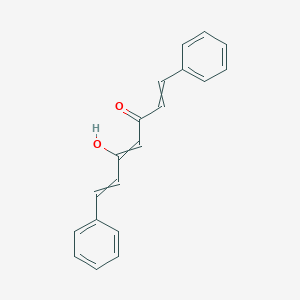
Agn-PC-0jrl1I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Agn-PC-0jrl1I is a chemical entity with significant potential in various scientific fields. It is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jrl1I involves a series of chemical reactions that require precise control of reaction conditions. The typical synthetic route includes the reaction of silver nitrate with a suitable organic ligand under controlled temperature and pressure conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0jrl1I undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride, resulting in the formation of silver nanoparticles.
Substitution: In substitution reactions, the ligand attached to the silver ion can be replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of halide salts or other organic ligands.
Major Products Formed
Oxidation: Silver oxide and various organic by-products.
Reduction: Silver nanoparticles and reduced organic ligands.
Substitution: New silver-ligand complexes with altered chemical properties.
Aplicaciones Científicas De Investigación
Agn-PC-0jrl1I has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: Employed in the development of biosensors and imaging agents due to its unique optical properties.
Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings, as well as in the electronics industry for the fabrication of conductive inks and pastes.
Mecanismo De Acción
The mechanism of action of Agn-PC-0jrl1I involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The compound’s silver ion can interact with cellular components, disrupting cellular processes and leading to antimicrobial effects. Additionally, its ligand structure allows for targeted delivery and controlled release of therapeutic agents in drug delivery applications.
Comparación Con Compuestos Similares
Agn-PC-0jrl1I can be compared with other silver-based compounds such as silver nitrate and silver azide. While silver nitrate is widely used for its antimicrobial properties, this compound offers enhanced stability and targeted action due to its unique ligand structure. Silver azide, on the other hand, is primarily used as an explosive material, highlighting the diverse applications of silver-based compounds.
List of Similar Compounds
- Silver nitrate
- Silver azide
- Silver oxide
- Silver nanoparticles
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
90934-85-3 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
5-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-15,20H |
Clave InChI |
DMZJFBKOUHBFQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


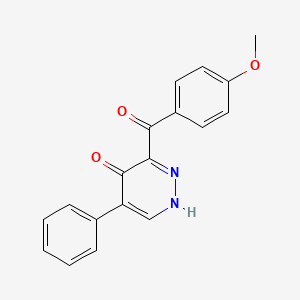
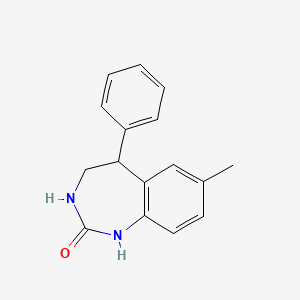
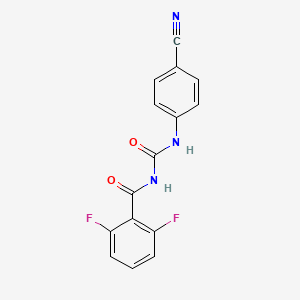
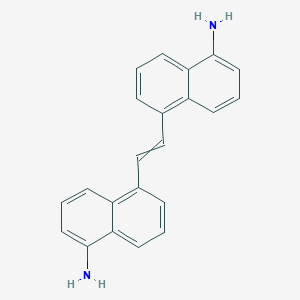

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
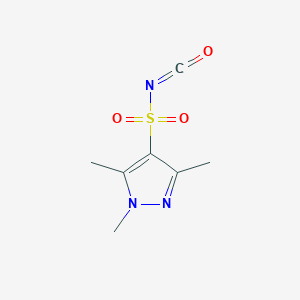




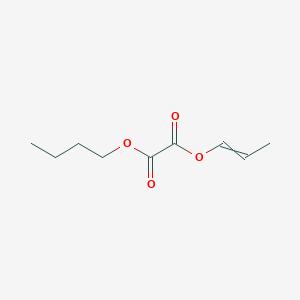

![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
